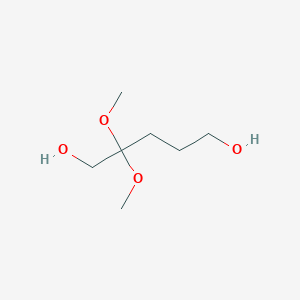

2,2-Dimethoxypentane-1,5-diol

Description

Properties

IUPAC Name |

2,2-dimethoxypentane-1,5-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O4/c1-10-7(6-9,11-2)4-3-5-8/h8-9H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGHDHGMLUWQRTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CCCO)(CO)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dimethoxypentane-1,5-diol can be synthesized through several methods. One common approach involves the hydroxylation of alkenes. For instance, the dihydroxylation of 2,2-dimethoxypentene using osmium tetroxide (OsO4) followed by reduction with sodium bisulfite (NaHSO3) can yield the desired diol . Another method involves the acid-catalyzed hydrolysis of an epoxide, which can be prepared from the corresponding alkene .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes. One method includes the esterification of mixed dibasic acids with higher fatty alcohols, followed by hydrogenation under catalytic conditions . This process is efficient and yields high-purity diols suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethoxypentane-1,5-diol undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes or ketones.

Reduction: The compound can be reduced to form alkanes or other reduced derivatives.

Substitution: The hydroxyl groups can be substituted with halides or other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed

Oxidation: Aldehydes, ketones, or carboxylic acids.

Reduction: Alkanes or alcohols.

Substitution: Halogenated compounds or ethers.

Scientific Research Applications

2,2-Dimethoxypentane-1,5-diol has various applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2-Dimethoxypentane-1,5-diol involves its reactivity with various molecular targets. The hydroxyl groups can form hydrogen bonds, making the compound a good candidate for interactions with enzymes and other biological molecules. The methoxy groups can also participate in nucleophilic substitution reactions, further enhancing its reactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Key Properties

The table below compares 2,2-Dimethoxypentane-1,5-diol with structurally related diols:

Efficacy in Dermatology and Drug Delivery

- Pentane-1,5-diol outperforms propane-1,2-diol as a percutaneous enhancer, increasing terbinafine absorption by 30% at 5% concentration . Its low toxicity and irritation profile make it cosmetically favorable .

- However, increased lipophilicity could enhance permeation of hydrophobic drugs.

- 3-Phenylpentane-1,5-diol : The phenyl group may restrict conformational flexibility, reducing penetration efficiency but improving antimicrobial activity .

Biological Activity

2,2-Dimethoxypentane-1,5-diol is an organic compound with the molecular formula CHO. It is characterized by two methoxy groups and a pentane chain, which contributes to its unique chemical properties and potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following structural and chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 132.20 g/mol |

| Boiling Point | Not available |

| Log P (octanol-water) | 1.41 |

| Solubility | High |

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antimicrobial Activity : Studies have shown that compounds with similar structures can possess antimicrobial properties. The presence of hydroxyl groups may enhance interaction with microbial membranes, leading to increased permeability and cell death.

- Anti-inflammatory Effects : Some diols are known to modulate inflammatory pathways. The ability of this compound to inhibit pro-inflammatory cytokines could be explored further in clinical settings.

- Antioxidant Properties : The antioxidant capacity of diols has been documented in various studies, suggesting that this compound might scavenge free radicals and protect cellular components from oxidative stress.

The mechanisms underlying the biological activities of this compound can be summarized as follows:

- Cell Membrane Interaction : The hydrophilic nature of the hydroxyl groups may facilitate interactions with lipid bilayers, affecting membrane fluidity and permeability.

- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways; thus, this compound may also exhibit enzyme inhibitory activity.

- Receptor Modulation : The potential for binding to various receptors involved in inflammation and immune response could explain its pharmacological effects.

Study 1: Antimicrobial Efficacy

A study conducted on a series of diols including this compound evaluated their antimicrobial efficacy against various bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL. This suggests potential applications in developing new antimicrobial agents.

Study 2: Anti-inflammatory Activity

In vitro assays were performed to assess the anti-inflammatory properties of the compound. Treatment with this compound resulted in a dose-dependent decrease in TNF-alpha production from activated macrophages. This finding supports further investigation into its use as an anti-inflammatory therapeutic agent.

Q & A

Basic: What are the recommended methods for synthesizing 2,2-Dimethoxypentane-1,5-diol in laboratory settings?

Answer:

A common approach involves the acid-catalyzed protection of 1,5-pentanediol with methanol under controlled conditions. For instance, similar diols like pentane-1,5-diol are synthesized via nucleophilic substitution or acetal formation . Key steps include:

- Reaction Setup : Mixing 1,5-pentanediol with excess methanol in the presence of a catalytic acid (e.g., sulfuric acid or p-toluenesulfonic acid) at 60–80°C for 6–12 hours.

- Purification : Post-reaction neutralization with a base (e.g., NaHCO₃), followed by extraction with ethyl acetate and purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

- Characterization : Confirm structure using ¹H/¹³C NMR and FT-IR to verify methoxy (-OCH₃) and diol (-OH) groups .

Safety Note : Handle acidic catalysts in a fume hood with appropriate PPE (gloves, goggles) to avoid exposure .

Advanced: How do steric and electronic effects of methoxy groups influence the reactivity of this compound in cross-coupling reactions?

Answer:

The methoxy groups at the C2 position introduce steric hindrance and electron-donating effects, which can:

- Reduce Nucleophilicity : Electron donation from methoxy groups diminishes the diol’s ability to act as a nucleophile in reactions like esterification.

- Impact Reaction Kinetics : Steric hindrance may slow down reactions at the central carbon, requiring optimized catalysts (e.g., DMAP in esterification) .

Methodological Approach : - Compare reaction rates with analogous non-methoxylated diols (e.g., pentane-1,5-diol) using kinetic studies.

- Use computational tools (DFT calculations) to model electron density distribution and transition states .

Basic: What analytical techniques are optimal for confirming the purity and structure of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a water/acetonitrile gradient to assess purity (>98%) .

- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ at m/z 164.2 (calculated for C₇H₁₆O₄) .

Advanced: How can researchers address contradictions in reported solubility data for this compound?

Answer:

Discrepancies in solubility (e.g., polar vs. non-polar solvents) may arise from impurities or hydration states.

Resolution Strategies :

- Standardized Testing : Conduct solubility studies under controlled conditions (25°C, inert atmosphere) using USP-grade solvents.

- Thermodynamic Analysis : Measure partition coefficients (log P) via shake-flask method and compare with computational predictions (e.g., ChemAxon) .

- Crystallography : If crystalline, solve the structure via X-ray diffraction to identify hydration states affecting solubility .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact .

- Ventilation : Use a fume hood for synthesis and purification steps to avoid inhalation of vapors.

- First Aid :

- Eye Contact : Rinse with water for 15 minutes; seek medical attention if irritation persists .

- Ingestion : Do not induce vomiting; administer activated charcoal if advised by a physician .

Advanced: What mechanistic insights explain the antimicrobial activity of diols structurally related to this compound?

Answer:

While this compound’s bioactivity is unstudied, related diols (e.g., pentane-1,5-diol) exhibit antimicrobial effects via:

- Osmotic Stress : Disrupting bacterial cell membranes by drawing water out, leading to desiccation .

- Synergy with Antibiotics : Enhancing permeability of bacterial membranes to hydrophobic drugs .

Experimental Design : - MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (10³–10⁵ CFU/mL inoculum) .

- Mechanistic Probes : Use fluorescent dyes (e.g., propidium iodide) to assess membrane integrity changes via flow cytometry .

Advanced: How can the stability of this compound be enhanced in aqueous formulations?

Answer:

- pH Optimization : Maintain pH 6–7 to prevent acid-catalyzed hydrolysis of methoxy groups.

- Lyophilization : Freeze-dry the compound and store at -20°C under nitrogen to limit oxidative degradation .

- Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/v) to formulations to inhibit radical-mediated breakdown .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.